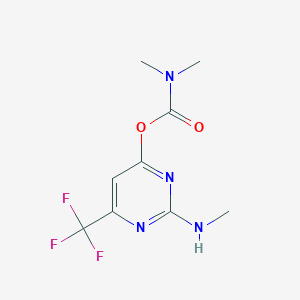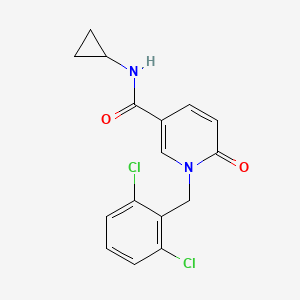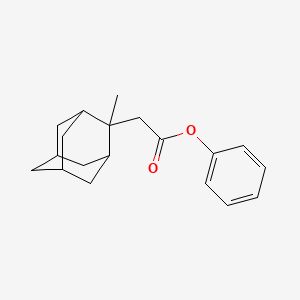
2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate
Descripción general
Descripción
The compound “2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry with the formula -CF3. The N,N-dimethylcarbamate group is a carbamate ester derived from dimethylamine and carbamic acid .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known for its high electronegativity, which could make the compound susceptible to nucleophilic attack. The N,N-dimethylcarbamate group could potentially undergo hydrolysis, releasing dimethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Structural Analysis and Properties
Pirimicarb Structure Analysis : The compound Pirimicarb, chemically similar to "2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate", has been structurally analyzed. The study revealed the spatial orientation of the molecule, highlighting the almost planar arrangement of the pyrimidine ring and dimethylamino group, and the significant dihedral angle with the dimethylcarbamate group. This structural arrangement contributes to the molecular stability through intermolecular hydrogen bonding, critical in understanding the compound's behavior in various applications (Yang et al., 2010).
Chemical Reactions and Transformations
NF-kappaB and AP-1 Inhibition : A study focused on improving the bioavailability of transcription inhibitors targeting NF-kappaB and AP-1 revealed the significance of the pyrimidine portion of the compound. Substitutions at specific positions on the pyrimidine ring were found to influence activity and permeability, shedding light on the structural-activity relationship crucial for therapeutic applications (Palanki et al., 2000).
Barbituric Acid Derivatives Synthesis : The synthesis and characterization of barbituric acid derivatives involving a similar compound indicated significant antibacterial properties. This application is particularly noteworthy in the development of new antimicrobial agents (Shukla et al., 2019).
Copper(II) Trifluoromethanesulfonate Catalysis : The use of N,N-dimethylcarbamoyl(trimethyl)silane and copper(II) trifluoromethanesulfonate in a catalytic process results in the formation of N,N-dimethyl-α-(N-methylamino)amides, indicating the compound's potential in synthetic organic chemistry (Cunico et al., 2005).
Molecular Interactions and Crystallography
Crystal Structure Analysis : The structural analysis of isostructural compounds, including a pyrimidine derivative, provided insight into molecular polarization and interactions, which are fundamental in understanding the compound's properties and potential applications (Trilleras et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
[2-(methylamino)-6-(trifluoromethyl)pyrimidin-4-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O2/c1-13-7-14-5(9(10,11)12)4-6(15-7)18-8(17)16(2)3/h4H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONJEJGQIUVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)OC(=O)N(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-6-(trifluoromethyl)-4-pyrimidinyl N,N-dimethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-4-[2-(trifluoromethyl)phenethyl]tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B3135066.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B3135071.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3135079.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B3135081.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B3135096.png)
![N-allyl-N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]thiourea](/img/structure/B3135100.png)


![Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135133.png)

![2,2,2-Trifluoroethyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135140.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinamide](/img/structure/B3135149.png)